

Spectral Analysis of Methyl 5-bromo-3-chloropicolinate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 5-bromo-3-chloropicolinate**

Cat. No.: **B592614**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for **Methyl 5-bromo-3-chloropicolinate**, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted values derived from spectral analysis of structurally analogous compounds, including methyl picolinate and 3,5-dichloropyridine. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers working with this and similar molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Methyl 5-bromo-3-chloropicolinate**. These predictions are based on established principles of spectroscopy and comparative analysis of related structures.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.6	d	1H	H-6
~8.2	d	1H	H-4
~3.9	s	3H	-OCH ₃

Predicted solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~164	C=O (ester)
~152	C-2
~148	C-6
~140	C-4
~132	C-3
~120	C-5
~53	-OCH ₃

Predicted solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960	Medium	Aliphatic C-H stretch (-OCH ₃)
~1730	Strong	C=O stretch (ester)
~1580, 1470	Medium-Strong	Aromatic C=C and C=N stretching
~1250, 1100	Strong	C-O stretch (ester)
~850-750	Strong	C-Cl and C-Br stretches

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
251/253/255	High	[M] ⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl)
220/222/224	Medium	[M - OCH ₃] ⁺
192/194/196	Medium	[M - COOCH ₃] ⁺
172/174	Low	[M - Br] ⁺
137	Low	[M - Br - Cl] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of compounds like **Methyl 5-bromo-3-chloropicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample, **Methyl 5-bromo-3-chloropicolinate**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 (signal averaging to improve signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar and pestle, grind 1-2 mg of the solid sample into a very fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently but thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

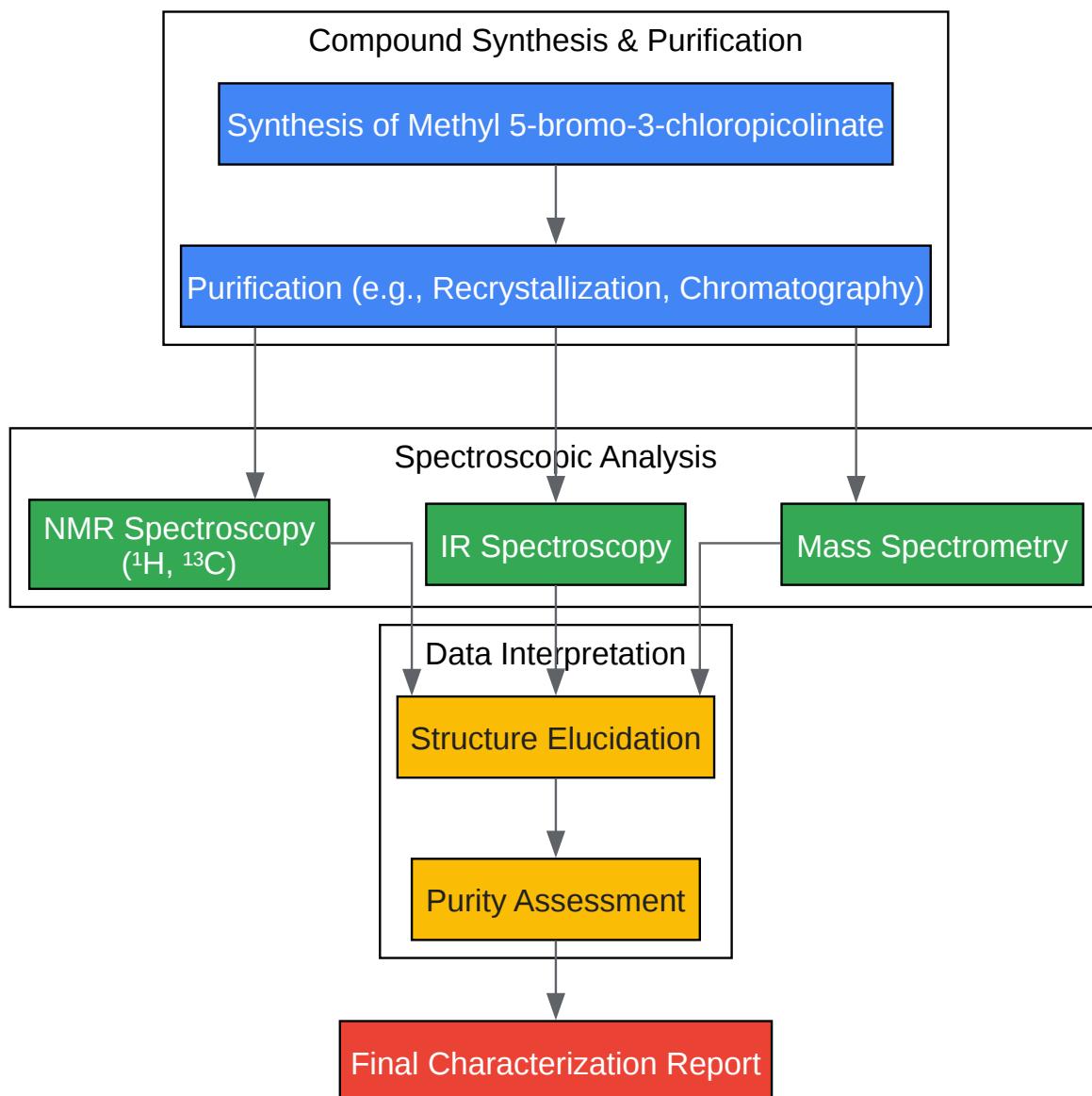
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[[1](#)]
- If necessary, filter the solution to remove any particulate matter.[[2](#)]
- For GC-MS analysis, inject a small volume (e.g., 1 μ L) of the solution into the GC inlet.

Data Acquisition (Electron Ionization - EI):

- Ionization Energy: 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 200-250 °C.
- GC Column (for GC-MS): A non-polar capillary column (e.g., DB-5ms).
- Temperature Program (for GC-MS): Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a novel compound such as **Methyl 5-bromo-3-chloropicolinate**.



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Caption: Experimental workflow for the synthesis and spectral characterization of a chemical compound.

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